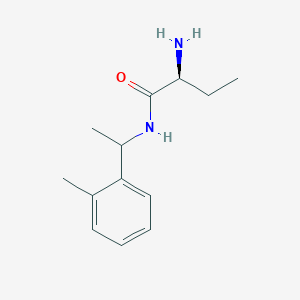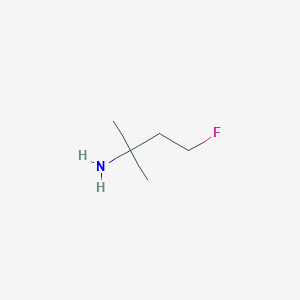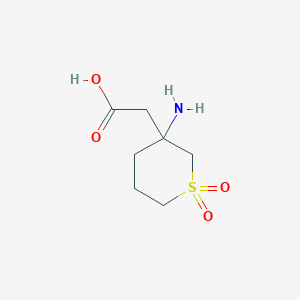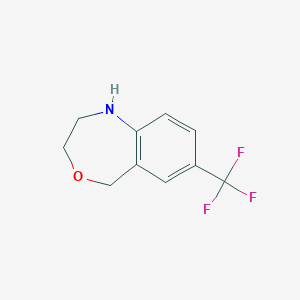
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide derivative with potential applications in medicinal chemistry. This compound features an amino group, a butanamide backbone, and a tolyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2s)-2-aminobutanoic acid and 1-(o-tolyl)ethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (2s)-2-aminobutanoic acid and the amino group of 1-(o-tolyl)ethylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route while optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted tolyl derivatives.
Aplicaciones Científicas De Investigación
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemical intermediates.
Mecanismo De Acción
The mechanism of action of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2s)-2-Amino-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of a tolyl group.
(2s)-2-Amino-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity differently compared to its analogs.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1 |
Clave InChI |
AFBUSMISYCWTDN-KFJBMODSSA-N |
SMILES isomérico |
CC[C@@H](C(=O)NC(C)C1=CC=CC=C1C)N |
SMILES canónico |
CCC(C(=O)NC(C)C1=CC=CC=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)









![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
